molecular formula C20H20N2OS B2832975 4-propyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034206-80-7

4-propyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2832975
CAS No.: 2034206-80-7
M. Wt: 336.45
InChI Key: VCABOSSDDDTXFA-UHFFFAOYSA-N
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Description

4-propyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a propyl group and a pyridinylmethyl group containing a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-containing pyridine derivative, followed by its coupling with a benzamide precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of nitro groups can produce amines.

Scientific Research Applications

4-propyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential as a drug lead.

Mechanism of Action

The mechanism by which 4-propyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like tioconazole and dorzolamide contain thiophene rings and have similar applications in medicinal chemistry.

    Pyridine Derivatives: Compounds such as pyridoxine and nicotinamide share the pyridine core and are used in various biological applications.

Uniqueness

4-propyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material science applications.

Properties

IUPAC Name

4-propyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-5-15-8-10-16(11-9-15)20(23)22-14-17-6-3-12-21-19(17)18-7-4-13-24-18/h3-4,6-13H,2,5,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCABOSSDDDTXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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